1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with benzyl, nitro, and methyl groups
Vorbereitungsmethoden
The synthesis of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole rings, which are then functionalized with benzyl, nitro, and methyl groups. The final step involves the coupling of these functionalized imidazole rings with piperazine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Analyse Chemischer Reaktionen
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The imidazole rings can participate in cyclization reactions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its imidazole rings. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer agent.
Tinidazole: An antiprotozoal and antibacterial agent.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H28N8O4 |
---|---|
Molekulargewicht |
516.6g/mol |
IUPAC-Name |
1,4-bis(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine |
InChI |
InChI=1S/C26H28N8O4/c1-19-27-23(33(35)36)25(31(19)17-21-9-5-3-6-10-21)29-13-15-30(16-14-29)26-24(34(37)38)28-20(2)32(26)18-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3 |
InChI-Schlüssel |
CQRSXJLZAPAOLA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.